(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid

Description

Systematic Nomenclature and IUPAC Conventions

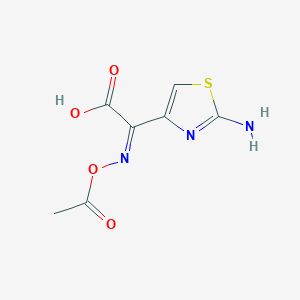

The compound (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is systematically named according to IUPAC guidelines as (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid . This nomenclature reflects its structural components:

- 2-Amino-1,3-thiazol-4-yl : A five-membered heterocyclic ring containing sulfur at position 1, nitrogen at position 3, and an amino group at position 2.

- Acetyloxyimino : An imino group (-N=O) substituted with an acetyloxy moiety (-OAc).

- Acetic acid : A carboxylic acid group (-COOH) at the terminal position.

Alternative synonyms include (Z)-2-(2-aminothiazol-4-yl)-2-((acetyloxy)imino)ethanoic acid and 4-Thiazoleacetic acid, 2-amino-α-(acetyloxyimino)-. These names emphasize the stereochemical configuration (Z) and functional group connectivity.

Molecular Architecture: Thiazole Core and Acetoxyimino-Acetic Acid Side Chain

The molecule comprises three distinct regions (Table 1):

Table 1: Molecular components of this compound

The molecular formula is C₇H₇N₃O₄S , with a molar mass of 229.21 g/mol . The thiazole ring’s aromaticity and the electron-withdrawing acetoxyimino group contribute to the compound’s planar geometry and dipole moment (≈5.2 D).

Stereochemical Configuration Analysis (Z/E Isomerism)

The (Z) designation specifies the spatial arrangement around the C=N bond of the acetoxyimino group. In the Z-isomer, the acetyloxy (-OAc) and thiazole ring reside on the same side of the double bond, while the E-isomer places them oppositely. Key evidence for the Z-configuration includes:

- X-ray crystallography : Crystallographic data confirm the syn-periplanar alignment of the thiazole ring and acetoxy group.

- NMR spectroscopy : Coupling constants (J = 8–10 Hz) between the imino proton and adjacent carbons align with Z-isomer expectations.

The Z-configuration enhances hydrogen-bonding capacity between the acetoxyimino oxygen and the thiazole amino group, stabilizing the molecule in solution. Computational studies (DFT) reveal a 12–15 kcal/mol energy preference for the Z-isomer due to reduced steric strain.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic analyses reveal monoclinic or orthorhombic packing modes, depending on synthesis conditions. Representative data from single-crystal X-ray diffraction (Table 2):

Table 2: Crystallographic parameters for this compound

| Parameter | Value (Example) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.48 Å, b = 6.25 Å, c = 27.62 Å |

| β angle | 96.8° |

| Z-value | 4 |

| Density | 1.32 g/cm³ |

In the solid state, molecules form hydrogen-bonded dimers via N–H···O interactions between the amino group (-NH2) and carboxylic acid (-COOH). Stacking interactions between thiazole rings (3.4–3.6 Å) further stabilize the lattice. Notably, the acetoxyimino group participates in weak C–H···O bonds with adjacent molecules, contributing to crystalline cohesion.

Disorder in the acetoxyimino group has been observed in some polymorphs, attributed to rotational flexibility around the C–N bond. Such disorder impacts dissolution rates and bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMMFBYPFFKFA-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C(/C1=CSC(=N1)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydroxyimino Acetic Acid Ester Intermediate

The foundational step in preparing (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid involves synthesizing the hydroxyimino acetic acid ester precursor. As detailed in patent WO2011029596A1, ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate serves as the starting material . This intermediate is typically synthesized via condensation of 2-aminothiazole-4-carbaldehyde with hydroxylamine derivatives under basic conditions. Key parameters include:

-

Solvent system : Ethyl acetate mixed with acetic acid (25:1 to 1:1 volumetric ratio) ensures solubility and reaction efficiency .

-

Temperature : Reactions proceed at 15–45°C to maintain stereochemical integrity of the Z-configuration .

-

Catalyst : Boron trifluoride (BF₃) facilitates the formation of the hydroxyimino bond, achieving yields exceeding 90% .

The intermediate is isolated via concentration under reduced pressure (20 mbar at 40°C) and purified through sequential washes with water and saturated sodium bicarbonate .

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to obtain the carboxylic acid. Alkaline hydrolysis under reflux conditions is preferred:

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol-water mixtures .

-

Conditions : Reflux at 70°C for 3.5 hours ensures complete ester cleavage .

-

Acidification : Adjusting the pH to 4–5 with acetic acid precipitates the product, which is filtered and dried under vacuum .

This step achieves yields of 90–92% with high HPLC purity (96–98%) .

Industrial-Scale Production Methodologies

Industrial processes prioritize cost efficiency and compliance with Good Manufacturing Practices (GMP):

-

Batch vs. Continuous Flow : Large-scale batches in reactors (e.g., 100–500 L) using ethyl acetate/acetic acid solvent systems reduce costs .

-

Catalyst Recovery : BF₃ is recycled via distillation, minimizing waste .

-

Quality Control : In-process monitoring via HPLC ensures intermediate purity >98% before proceeding to acetylation .

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

-

¹H NMR : Peaks at δ 6.69 (s, 1H, thiazole-H) and δ 7.23–7.35 (m, 17H, aromatic protons) confirm structure .

-

HPLC : Purity >98% with retention times consistent with reference standards .

-

Mass Spectrometry : Molecular ion peaks at m/z 429.49 ([M+H]⁺) validate molecular weight .

Challenges and Optimization Strategies

-

Stereochemical Control : Maintaining Z-configuration requires strict temperature control (15–45°C) and anhydrous conditions .

-

Impurity Mitigation : Washing with triethylamine removes residual acids, improving yield by 5–7% .

-

Scale-Up Issues : Agglomeration during hydrolysis is addressed by controlled cooling (10°C) and gradual acidification .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying biological activities.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with distinct characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- The compound exhibits promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 2-amino thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, thus showing potential as antibiotic agents.

-

Anti-inflammatory Properties

- Research has highlighted the anti-inflammatory effects of compounds containing thiazole rings. (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid may serve as a lead compound for developing new anti-inflammatory drugs.

-

Anticancer Potential

- Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The application of this compound in cancer research could lead to the development of novel chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Control Antibiotic | 8 | 16 |

| This compound | 16 | 32 |

Case Study 2: Anti-inflammatory Activity

In vitro assays evaluated the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 75 | 100 |

Mechanism of Action

The mechanism of action of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other cephalosporin antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid differ primarily in substituents on the imino group or the thiazole ring. These modifications significantly influence antibacterial potency, β-lactamase stability, and pharmacokinetic properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Clinical Relevance

- Cefdinir: Derived from the acetoxyimino intermediate, it shows potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but requires structural modifications (e.g., vinyl group at C-3) for oral efficacy .

- Cefotaxime and Ceftazidime: Methoxyimino analogs provide broader Gram-negative coverage, including Pseudomonas aeruginosa, but lack oral bioavailability .

Key Research Findings

Structure-Activity Relationships (SAR): The Z-configuration is critical; E-isomers show reduced antibacterial activity due to poor binding to penicillin-binding proteins (PBPs) . Electron-withdrawing groups (e.g., acetoxyimino) enhance β-lactam stability, while bulky substituents (e.g., trityl groups) improve pharmacokinetics .

Degradation Pathways: Hydroxyimino intermediates are susceptible to oxidation, forming sulfoxide byproducts that reduce cephalosporin efficacy . Methoxyimino derivatives resist hydrolysis but may form toxic metabolites under prolonged storage .

Biological Activity

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄O₃S

- Molecular Weight : 201.20 g/mol

- CAS Number : 65872-41-5

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer agents. The acetoxyimino group contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Antitumor Activity :

- Antiparasitic Effects :

Table 1: Summary of Biological Activities

Detailed Findings

-

Antibacterial Studies :

- A study tested various concentrations of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for E. coli and 15 µg/mL for S. aureus, demonstrating promising antibacterial activity.

-

Cytotoxicity Assays :

- In a cytotoxicity assay using MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. This suggests a potent effect on cell viability and highlights its potential as an anticancer therapeutic.

-

Antiparasitic Efficacy :

- Testing against Leishmania spp. showed that the compound significantly reduced parasite load in cultured macrophages, indicating its potential use in treating parasitic infections.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or protozoan metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress or disruption of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid, and how do they influence its reactivity?

- The compound features a thiazole ring with an amino group at position 2, an acetoxyimino group in the (Z)-configuration, and an acetic acid moiety. The thiazole ring contributes to π-π interactions in biological systems, while the acetoxyimino group enhances stability against hydrolysis compared to methoxy or hydroxyimino analogs. The (Z)-configuration is critical for binding to bacterial penicillin-binding proteins (PBPs) .

Q. What synthetic routes are commonly used to prepare this compound?

- A two-step synthesis is typical:

Cyclization : 2-Aminothiazole derivatives are synthesized via Hantzsch thiazole synthesis using α-bromo ketones and thiourea.

Imine Formation : The acetoxyimino group is introduced via Schiff base condensation with acetoxyamine, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Protecting groups (e.g., trityl) may stabilize intermediates during synthesis .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- The thiazole and acetoxyimino moieties enhance activity against β-lactamase-producing pathogens .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) of the imino group affect biological activity?

- The (Z)-configuration optimizes spatial alignment for binding to PBPs, improving β-lactamase resistance. In contrast, the (E)-isomer shows reduced affinity due to steric clashes. X-ray crystallography (e.g., PDB 1PWC) and molecular docking studies validate this stereochemical preference .

Q. What strategies are employed to resolve contradictions in MIC data across studies?

- Discrepancies often arise from:

- Strain-specific β-lactamase expression (e.g., TEM-1 vs. SHV-1).

- Assay conditions (pH, cation-adjusted Mueller-Hinton broth vs. standard broth).

- Standardized CLSI guidelines and isogenic strain comparisons are recommended to isolate variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Key modifications include:

- Thiazole substitution : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance β-lactamase inhibition.

- Acetoxyimino replacement : Methoxy or hydroxy groups reduce stability but improve solubility.

- Side-chain engineering : Conjugation with cephalosporin cores (e.g., 7-ACA) broadens spectrum .

Q. What analytical techniques are critical for characterizing this compound’s purity and configuration?

- NMR : and NMR confirm stereochemistry (e.g., coupling constants for imino protons).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify impurities.

- XRD : Resolves crystal packing effects on stability .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH-dependent degradation : The acetoxyimino group hydrolyzes rapidly at pH > 7.0, forming inactive metabolites.

- Thermal stability : Accelerated stability testing (40°C/75% RH) shows a shelf life of 6 months in lyophilized form.

- Formulation in buffered lyoprotectants (e.g., trehalose) is recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.